Norbornene-PEG6 azide
Description
Properties
IUPAC Name |
N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O6/c21-24-23-4-6-27-8-10-29-12-14-30-13-11-28-9-7-26-5-3-22-20(25)19-16-17-1-2-18(19)15-17/h1-2,17-19H,3-16H2,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKYBHSITCTWPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Norbornene Functionalization with PEG6 Spacers
The synthesis begins with functionalizing the norbornene core with a PEG6 linker. A common approach involves coupling norbornene derivatives (e.g., norbornene carboxylic acid) with amino-terminated PEG6 chains.
Reaction Mechanism :
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Activation : Norbornene carboxylic acid is activated using carbodiimide reagents (e.g., EDC or DCC) and NHS to form an NHS ester.
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Coupling : The activated ester reacts with α-amino-ω-hydroxy-PEG6 (H2N-PEG6-OH) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF), facilitated by a base such as triethylamine (TEA).
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Product : Norbornene-PEG6-OH is isolated via precipitation in cold diethyl ether, yielding a white solid.
Critical Parameters :
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Molar Ratios : A 1:1.2 molar ratio of norbornene derivative to PEG6 spacer ensures complete conjugation.
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Temperature : Reactions proceed optimally at 0–4°C to minimize side reactions.
Azide Group Introduction
The hydroxyl terminus of Norbornene-PEG6-OH is converted to an azide (-N3) via nucleophilic substitution. A patented method using PEG-400 as a dual solvent and catalyst achieves high efficiency.
Procedure :
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Substrate Preparation : Norbornene-PEG6-OH is treated with methanesulfonyl chloride (MsCl) in DCM to form the mesylate intermediate.
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Azidation : The mesylate reacts with sodium azide (NaN3) in PEG-400 at 25°C for 30–60 minutes.
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Workup : The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography.
Yield Optimization :
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Catalyst : PEG-400 enhances NaN3 solubility and stabilizes the transition state, achieving >95% conversion.
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Reagent Excess : A 1:3 molar ratio of mesylate to NaN3 ensures complete substitution.
Industrial-Scale Production
Bulk Synthesis Protocols
Industrial production scales the azidation step using continuous flow reactors. Key steps include:
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Continuous Azidation : Mesylate and NaN3 are pumped through a PEG-400-filled reactor at 40°C, achieving residence times of <10 minutes.
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In-Line Purification : Aqueous extraction and solvent evaporation systems yield >90% pure this compound.
Economic Considerations :
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Catalyst Reuse : PEG-400 is recovered via distillation, reducing costs by 30%.
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Waste Reduction : Solvent recycling systems minimize environmental impact.
Analytical Validation
Structural Characterization
Nuclear Magnetic Resonance (NMR) :
-
1H-NMR :
Fourier-Transform Infrared Spectroscopy (FTIR) :
Purity Assessment
High-Performance Liquid Chromatography (HPLC) :
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Column : C18 reverse-phase, 5 µm, 250 × 4.6 mm.
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Mobile Phase : Gradient from 5% to 95% acetonitrile in water (0.1% TFA).
Mass Spectrometry (MS) :
Comparative Data Tables
Table 1: Synthetic Methods for this compound
| Method | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Carbodiimide Coupling | EDC/NHS, H2N-PEG6-OH | 0°C, 24 h | 75 | 95 |
| PEG-400 Catalyzed | NaN3, PEG-400 | 25°C, 30 min | 98 | 99 |
| Continuous Flow | Mesylate, NaN3, PEG-400 | 40°C, 10 min | 92 | 97 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C20H34N4O6 |
| Molecular Weight | 426.5 g/mol |
| Solubility | Water, DMSO, DMF |
| Stability | -20°C, desiccated, argon |
Challenges and Solutions
Steric Hindrance in PEG6 Spacers
Longer PEG chains increase steric bulk, potentially slowing azide-alkyne cycloadditions. Solutions include:
Chemical Reactions Analysis
Types of Reactions: Norbornene-PEG6 azide undergoes various chemical reactions, including:
Click Chemistry: The azide group participates in Huisgen 1,3-dipolar cycloaddition reactions with alkynes to form triazoles. This reaction is highly efficient and bioorthogonal.
Diels-Alder Reactions: The norbornene moiety can undergo Diels-Alder reactions with dienes, forming cyclohexene derivatives.
Substitution Reactions: The azide group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts (e.g., CuSO4 and sodium ascorbate) are commonly used.
Diels-Alder Reactions: Typically carried out at elevated temperatures with dienes.
Substitution Reactions: Various nucleophiles can be used depending on the desired product.
Major Products:
Triazoles: Formed from click chemistry reactions.
Cyclohexene Derivatives: Resulting from Diels-Alder reactions.
Substituted Norbornene-PEG6 Derivatives: From substitution reactions.
Scientific Research Applications
Drug Delivery Systems
Norbornene-PEG6 azide is extensively utilized in the development of advanced drug delivery systems. The PEG component enhances solubility and biocompatibility, which are crucial for effective therapeutic applications. The azide group allows for the conjugation of various therapeutic agents via click chemistry, facilitating targeted drug delivery.
Case Study: Doxorubicin Conjugation
In a study involving bivalent-brush polymers, doxorubicin was conjugated to an azide-functionalized polymer using CuAAC. The resulting drug-loaded materials demonstrated significant therapeutic efficacy against cancer cells, highlighting the potential of this compound in cancer therapy .
Bioconjugation Techniques
The azide functionality of this compound makes it an ideal candidate for bioconjugation applications. It can selectively link biomolecules such as proteins and nucleic acids through bioorthogonal reactions.
Application in Protein Labeling
A recent study described a method for labeling peptides and proteins using sulfonyl azides to facilitate the aziridination of norbornenes. This approach enables the attachment of various tags under mild conditions, enhancing the utility of this compound in proteomics .
Surface Functionalization
In materials science, this compound is employed for surface functionalization of nanoparticles and polymers. The ability to attach to diverse substrates allows researchers to create tailored surfaces with specific properties.
Example: Biosensor Development
The functionalization of surfaces with azide groups has been utilized to develop biosensors that can detect biological molecules with high specificity. This application underscores the compound's relevance in bioengineering and sensor technology.
Proteomics and Genomics Research
This compound plays a critical role in proteomics and genomics by enabling the labeling and detection of biomolecules. This capability is essential for studying complex biological systems and identifying novel biomarkers.
Labeling Strategies
By conjugating with azido-tagged probes, researchers can selectively visualize specific proteins or nucleic acids, facilitating advancements in biomolecular research.
Polymer Science
The unique reactivity of this compound allows for innovative polymerization techniques. Its application in polyaddition reactions has opened new avenues in polymer science.
Polyaddition Discovery
Research has demonstrated that norbornene-based monomers containing both strained double bonds and azides can undergo polyaddition reactions, leading to new polymer structures with potential applications in various fields .
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Drug Delivery Systems | Conjugation with therapeutic agents for targeted delivery | Enhanced solubility and biocompatibility |
| Bioconjugation Techniques | Linking biomolecules through click chemistry | High specificity and efficiency |
| Surface Functionalization | Modifying surfaces of nanoparticles and polymers | Tailored properties for sensors |
| Proteomics/Genomics | Labeling biomolecules for detection and visualization | Advances in biomolecular research |
| Polymer Science | Innovative polymerization techniques using norbornene-based monomers | New polymer structures with varied properties |
Mechanism of Action
The mechanism of action of Norbornene-PEG6 azide primarily involves its reactivity in click chemistry and Diels-Alder reactions. The azide group reacts with alkynes to form stable triazole linkages, which are useful in bioconjugation and material synthesis. The norbornene moiety undergoes Diels-Alder reactions, providing a versatile platform for constructing complex molecular architectures. These reactions are facilitated by the strained ring structure of norbornene and the high reactivity of the azide group.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogs
2.1.1 Norbornene-PEG4 Azide
- Structure: Shares the norbornene and azide groups but has a shorter PEG4 linker.
- However, PEG4 offers lower solubility in aqueous media compared to PEG6, limiting its utility in biological systems requiring high solubility .
- Applications : Ideal for in vitro bioconjugation where rapid reaction rates are prioritized over solubility.
2.1.2 Azide-PEG5-Tos (Azide-PEG5-Tosylate)
- Structure : Contains an azide group and a tosylate leaving group connected via a PEG5 linker.
- Reactivity: The tosylate group enables nucleophilic substitution reactions (e.g., with amines or thiols), while the azide allows click chemistry.
- Applications : Used for introducing azide handles onto surfaces or biomolecules via substitution reactions, followed by click chemistry modifications.
2.1.3 Azide-PEG7-COOH
- Structure : Features a carboxylic acid (-COOH) terminus and a longer PEG7 linker.
- Reactivity : The carboxylic acid permits carbodiimide-mediated coupling (e.g., EDC/NHS chemistry), enabling conjugation to amines. The extended PEG7 linker enhances solubility but may introduce steric barriers, slowing reaction rates compared to PEG6 .
- Applications : Suitable for pH-sensitive drug delivery systems or functionalizing carboxyl-reactive substrates.
Performance Metrics
| Property | Norbornene-PEG6 Azide | Norbornene-PEG4 Azide | Azide-PEG5-Tos | Azide-PEG7-COOH |
|---|---|---|---|---|
| PEG Length | 6 ethylene oxide units | 4 ethylene oxide units | 5 units | 7 units |
| Solubility in Water | High | Moderate | Moderate | Very High |
| Reaction Kinetics | Moderate (PEG6) | Fast (PEG4) | Fast (Tos) | Slow (PEG7) |
| Key Functional Group | Norbornene + Azide | Norbornene + Azide | Azide + Tos | Azide + COOH |
| Primary Use Case | In vivo bioconjugation | In vitro assays | Surface grafting | Carboxyl-mediated coupling |
Application-Specific Advantages
- Drug Delivery: this compound’s balance of solubility and biocompatibility makes it superior for in vivo targeted delivery compared to Azide-PEG5-Tos or PEG4 variants .
Q & A
Q. Data Contradiction Analysis
- Control Experiments: Run parallel reactions with standardized azide/alkyne ratios to isolate batch-specific variability.
- Degradation Testing: Monitor azide stability under storage conditions (e.g., light exposure, moisture) via FTIR and H NMR .
- Statistical Design: Use factorial DOE (Design of Experiments) to identify interactions between variables like solvent purity, catalyst age, and temperature .
What criteria should guide the selection of primary literature when designing experiments with this compound?
Q. Literature Review Methodology
- Reproducibility: Prioritize studies with detailed synthetic protocols and spectral data (e.g., NMR peak assignments) .
- Temporal Relevance: Focus on post-2010 publications to align with advancements in click chemistry and polymer characterization .
- Methodological Rigor: Cross-reference claims with orthogonal techniques (e.g., MS + GPC for molecular weight validation) .
How can researchers optimize the storage conditions of this compound to prevent azide group degradation?
Q. Experimental Design
- Temperature: Store at –20°C in anhydrous DMSO or DMF to minimize hydrolysis.
- Light Protection: Use amber vials to prevent UV-induced degradation.
- Stability Monitoring: Conduct monthly H NMR checks for azide signal retention (~5.3 ppm for norbornene protons) .
What comparative advantages does this compound offer over tetrazine-based ligation in bioorthogonal polymer functionalization?
Q. Advanced Comparative Analysis
- Reaction Speed: Tetrazine ligation is faster ( ~10 Ms) but suffers from tetrazine instability.
- Biocompatibility: this compound is preferable for in vivo applications due to lower copper toxicity post-CuAAC.
- Synthetic Flexibility: PEG6 spacers enable modular conjugation with biomolecules without steric interference .
How should researchers address discrepancies between theoretical and observed molecular weights in this compound-conjugated polymers?
Q. Data Analysis Framework
- Purification Artifacts: Use preparative GPC to remove unreacted monomers.
- End-Group Analysis: Employ MALDI-TOF MS to detect termination events (e.g., azide reduction).
- Computational Modeling: Compare experimental GPC data with simulations (e.g., Gaussian chain models) .
What ethical and safety considerations are critical when handling this compound in laboratory settings?
Q. Safety and Compliance
- Azide Toxicity: Use fume hoods for synthesis and avoid inhalation/contact (LD for NaN: 27 mg/kg in mice).
- Waste Disposal: Neutralize azide waste with sodium nitrite and hydrochloric acid to produce inert nitrogen gas.
- Regulatory Adherence: Follow OSHA guidelines for azide handling and documentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
